molecular formula C28H46NO5P B2513636 bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate CAS No. 474879-14-6

bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate

Cat. No.: B2513636
CAS No.: 474879-14-6
M. Wt: 507.652
InChI Key: VAMMHMBTLSBKCE-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate is a complex organic compound characterized by its unique structure, which includes cyclohexyl rings, a nitro group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl derivatives and introduce the phosphonate group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen-containing compounds.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitrate compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phosphonate group can mimic phosphate esters, potentially interfering with enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(3-pyridinyl)methyl]phosphonate
  • 5-methyl-2-(propan-2-yl)cyclohexyl 2-aminobenzoate

Uniqueness

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (2-nitro-1-phenylethyl)phosphonate stands out due to its combination of cyclohexyl rings, nitro group, and phosphonate ester. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46NO5P/c1-19(2)24-14-12-21(5)16-26(24)33-35(32,28(18-29(30)31)23-10-8-7-9-11-23)34-27-17-22(6)13-15-25(27)20(3)4/h7-11,19-22,24-28H,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMMHMBTLSBKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C[N+](=O)[O-])C2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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